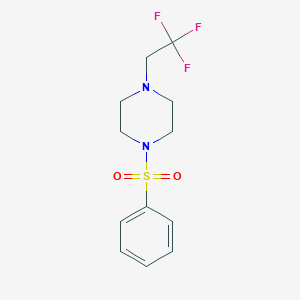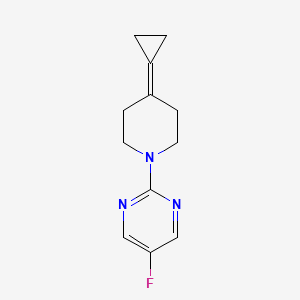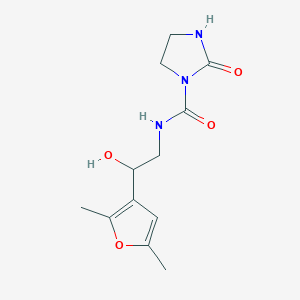![molecular formula C18H18N4O3 B2395608 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-56-9](/img/structure/B2395608.png)
1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDE inhibitors are a class of drugs that increase the levels of cyclic nucleotides, which play a crucial role in various physiological processes. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.
Mécanisme D'action
1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione 20-1724 works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in various physiological processes. By increasing the levels of cAMP and cGMP, this compound 20-1724 can enhance smooth muscle relaxation, reduce inflammation, and improve blood flow.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound 20-1724 can inhibit the activity of PDE4, which is the predominant PDE isoform in inflammatory cells. In vivo studies have shown that this compound 20-1724 can reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, this compound 20-1724 has been shown to enhance the erectile response in animal models of erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione 20-1724 has several advantages for lab experiments. It is a selective PDE inhibitor, which means that it specifically targets PDE4 and does not affect other PDE isoforms. This makes it a useful tool for studying the role of PDE4 in various physiological processes. However, this compound 20-1724 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione 20-1724. One potential area of research is the development of more potent and selective PDE4 inhibitors. Another potential area of research is the investigation of the role of PDE4 in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. In addition, there is a need for more studies on the safety and efficacy of this compound 20-1724 in humans, particularly in the context of its potential therapeutic applications.
Méthodes De Synthèse
1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione 20-1724 can be synthesized by reacting 1,3-dimethyluric acid with phenethylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain this compound 20-1724.
Applications De Recherche Scientifique
1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, this compound 20-1724 has been shown to improve lung function and reduce inflammation. In erectile dysfunction, this compound 20-1724 has been shown to enhance the erectile response.
Propriétés
IUPAC Name |
4,7,8-trimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-12(2)25-17-19-15-14(22(11)17)16(23)21(18(24)20(15)3)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJHHKAYKHCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)

![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)

![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)


![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)